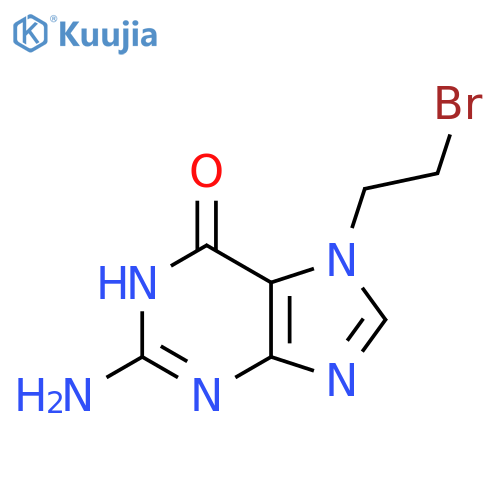Cas no 248273-73-6 (2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one)

248273-73-6 structure
商品名:2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one
CAS番号:248273-73-6
MF:C7H8BrN5O
メガワット:258.075319290161
CID:4778590
2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one 化学的及び物理的性質
名前と識別子
-
- 2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one
-
- インチ: 1S/C7H8BrN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14)
- InChIKey: YVVHNESYXDWUFZ-UHFFFAOYSA-N
- ほほえんだ: N1(CCBr)C2=C(N=C(N)NC2=O)N=C1
2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A736240-10mg |
2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one |
248273-73-6 | 10mg |
$ 1642.00 | 2023-04-19 | ||
| TRC | A736240-1mg |
2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one |
248273-73-6 | 1mg |
$ 219.00 | 2023-04-19 | ||
| TRC | A736240-5mg |
2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one |
248273-73-6 | 5mg |
$ 959.00 | 2023-04-19 | ||
| TRC | A736240-2.5mg |
2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one |
248273-73-6 | 2.5mg |
$ 500.00 | 2023-04-19 |
2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
248273-73-6 (2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one) 関連製品
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
